(4-phenoxyphenyl)hydrazine Hydrochloride

Catalog No.
S1897600
CAS No.
60481-02-9
M.F
C12H13ClN2O
M. Wt
236.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-phenoxyphenyl)hydrazine Hydrochloride

CAS Number

60481-02-9

Product Name

(4-phenoxyphenyl)hydrazine Hydrochloride

IUPAC Name

(4-phenoxyphenyl)hydrazine;hydrochloride

Molecular Formula

C12H13ClN2O

Molecular Weight

236.7 g/mol

InChI

InChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H

InChI Key

BFNBYPAMZTYWBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl

(4-phenoxyphenyl)hydrazine hydrochloride is a chemical compound characterized by its hydrazine functional group attached to a phenoxyphenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

The molecular formula for (4-phenoxyphenyl)hydrazine hydrochloride is C13_{13}H14_{14}ClN3_{3}O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound is typically found in a hydrochloride salt form, which enhances its solubility in water and makes it easier to handle in laboratory settings.

Since information on (4-phenoxyphenyl)hydrazine hydrochloride is limited, it's crucial to handle it with caution assuming it might share properties with similar hydrazine derivatives. Here are some general safety considerations for hydrazines:

  • Toxicity: Hydrazines can be toxic upon inhalation, ingestion, or skin contact [].
  • Flammability: Some hydrazines are flammable and can react exothermically [].
  • Reactivity: Hydrazines can be strong reducing agents and may react violently with oxidizing agents [].

Here's what we can find:

  • Availability

    Several chemical suppliers offer (4-Phenoxyphenyl)hydrazine Hydrochloride, indicating its potential use in research settings [, , ].

  • Structural Similarity

    The presence of the hydrazine functional group suggests researchers might be interested in its potential for forming hydrazones, which are useful intermediates in organic synthesis. However, there's no specific research documented for this application of (4-Phenoxyphenyl)hydrazine Hydrochloride.

Typical of hydrazines. These reactions include:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Redox Reactions: Hydrazines can undergo oxidation to form azo compounds or other nitrogen-containing products.
  • Substitution Reactions: The phenoxy group can be involved in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of (4-phenoxyphenyl)hydrazine hydrochloride has been explored in various studies. It exhibits potential pharmacological effects, including:

  • Antioxidant Activity: Compounds with hydrazine moieties often show significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties: Some derivatives of hydrazines have been reported to possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: There is evidence that certain hydrazine derivatives can modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

The specific biological effects depend on the structure and substituents of the hydrazine derivative.

Several methods have been developed for synthesizing (4-phenoxyphenyl)hydrazine hydrochloride:

  • Direct Hydrazination: This method involves the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to yield the desired hydrazine derivative.
  • Reduction of Azo Compounds: Azo compounds derived from phenolic precursors can be reduced using hydrazine to obtain (4-phenoxyphenyl)hydrazine.
  • Use of Isocyanates: An alternative synthetic route involves reacting 4-phenoxyphenyl isocyanate with hydrazine, leading to the formation of the desired compound.

These methods provide flexibility in synthesizing (4-phenoxyphenyl)hydrazine hydrochloride, allowing for modifications based on available reagents and desired purity levels.

(4-phenoxyphenyl)hydrazine hydrochloride finds applications across various domains:

  • Pharmaceutical Industry: Due to its potential biological activities, it serves as a lead compound for developing new drugs targeting oxidative stress-related conditions or infections.
  • Organic Synthesis: The compound acts as an intermediate for synthesizing more complex organic molecules, especially those containing nitrogen functionalities.
  • Research Tool: In biochemical research, it can be used to study enzyme mechanisms or cellular responses due to its reactive nature.

Interaction studies involving (4-phenoxyphenyl)hydrazine hydrochloride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Key aspects include:

  • Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action as a drug candidate.
  • Enzyme Inhibition: Studies often examine whether (4-phenoxyphenyl)hydrazine hydrochloride inhibits specific enzymes involved in disease pathways, enhancing its potential therapeutic profile.

These interactions are crucial for assessing the compound's safety and efficacy as a therapeutic agent.

Several compounds share structural similarities with (4-phenoxyphenyl)hydrazine hydrochloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
PhenylhydrazineSimple phenyl ring with hydrazine groupKnown for its use as a reagent in organic synthesis.
4-AminophenylhydrazineAmino group substitution on the phenyl ringExhibits different biological activities due to amino substitution.
1-(4-Methoxyphenyl)hydrazineMethoxy substitution on the phenyl ringEnhanced solubility and altered reactivity compared to (4-phenoxyphenyl)hydrazine.

These compounds illustrate variations in reactivity and biological activity based on structural modifications. Each derivative offers unique properties that may enhance or diminish specific activities compared to (4-phenoxyphenyl)hydrazine hydrochloride.

The synthesis of (4-phenoxyphenyl)hydrazine hydrochloride through classical methodologies represents a foundation of well-established chemical transformations that have been extensively documented in the synthetic literature. These traditional approaches rely on conventional reaction mechanisms involving diazonium salt chemistry, reduction processes, and nucleophilic substitution reactions.

Diazonium Salt Reduction Methodology

The most prevalent classical synthesis route involves the formation of diazonium intermediates from 4-phenoxyaniline precursors followed by controlled reduction [1] [2]. This methodology begins with the diazotization of 4-phenoxyaniline using sodium nitrite in hydrochloric acid at temperatures maintained between -5°C and 0°C. The resulting diazonium salt undergoes subsequent reduction using tin(II) chloride in concentrated hydrochloric acid to yield the target hydrazine derivative [2]. The process typically achieves yields ranging from 75% to 85% with reaction times of approximately 1.5 to 3 hours [1] [2].

The mechanistic pathway involves initial electrophilic aromatic substitution where the amino group of 4-phenoxyaniline reacts with nitrous acid to form the corresponding diazonium chloride intermediate. The critical step involves the controlled addition of tin(II) chloride solution, which facilitates the reduction of the diazonium functionality to the hydrazine moiety while maintaining the phenoxyphenyl structural framework [2].

Nitroarene Reduction Approaches

Alternative classical routes utilize 4-phenoxynitrobenzene as the starting material, employing hydrazine hydrate in the presence of palladium on carbon catalyst under reflux conditions [3]. This methodology represents a direct reduction approach where the nitro functionality undergoes catalytic hydrogenation to generate the corresponding hydrazine derivative. The process typically requires extended reaction times of 4 to 6 hours and achieves moderate yields ranging from 60% to 75% [3].

Ketazine Formation and Hydrolysis

Classical industrial processes have employed ketazine formation strategies, particularly utilizing benzophenone as a protecting group for hydrazine functionality [4]. This approach involves the initial formation of benzophenone imine through condensation with ammonia, followed by oxidative coupling to generate the corresponding ketazine intermediate. Subsequent hydrolysis under controlled conditions releases the hydrazine product while regenerating benzophenone for recycling [4]. This methodology typically achieves yields of 65% to 80% but requires extended reaction times of 6 to 8 hours [4].

Synthesis RouteStarting MaterialReagents/ConditionsYield (%)Reaction Time
Diazonium Salt Reduction with SnCl₂/HCl4-PhenoxyanilineNaNO₂, HCl, SnCl₂, 0°C to RT75-85 [1] [2]1.5-3 h [2]
Nitroarene Reduction with Hydrazine Hydrate4-PhenoxynitrobenzeneNH₂NH₂·H₂O, Pd/C, EtOH, reflux60-75 [3]4-6 h [3]
Aniline Diazotization followed by Reduction4-PhenoxyanilineNaNO₂, HCl, -5°C, then reduction77 [2]1.75 h [2]
Ketazine Formation and HydrolysisBenzophenone + AmmoniaBenzophenone, NH₃, then hydrolysis65-80 [4]6-8 h [4]
Direct Condensation with Aldehydes/KetonesCarbonyl Compounds + HydrazineNH₂NH₂·H₂O, EtOH, acid catalyst70-90 [5]2-4 h [5]

Catalyst-Free Condensation Approaches

Contemporary synthetic methodology has witnessed significant advancement in the development of catalyst-free approaches for hydrazine derivative synthesis, offering distinct advantages in terms of operational simplicity, reduced environmental impact, and cost-effectiveness. These methodologies eliminate the need for expensive metal catalysts while maintaining high synthetic efficiency.

Ambient Temperature Condensation Reactions

Recent investigations have demonstrated the feasibility of catalyst-free condensation reactions conducted at room temperature using water as the primary solvent system [6]. These protocols involve the direct condensation of primary amines or hydrazine derivatives with electron-deficient aldehydes to form carbon-nitrogen double bonds without the requirement for metal catalysts or acidic additives [6]. The methodology operates effectively at ambient temperature with water serving as a co-solvent, achieving excellent yields ranging from 68% to 90% within reaction times of 1 to 2 hours [6].

The mechanistic framework for these transformations relies on the inherent reactivity of electron-deficient carbonyl compounds toward nucleophilic attack by hydrazine derivatives. The absence of catalytic additives necessitates careful substrate selection, with very electron-deficient aldehydes demonstrating optimal reactivity profiles [6]. This approach exhibits broad functional group tolerance and proves compatible with various pharmaceutical intermediates and bioactive molecules containing primary amino functionalities [6].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging paradigm in catalyst-free hydrazine derivative preparation, utilizing mechanical energy input to facilitate chemical bond formation without traditional heating or solvent systems [7]. These methodologies employ ball milling or mortar grinding techniques to achieve quantitative yields of hydrazine derivatives through solid-state reactions [7].

The mechanochemical approach involves the physical mixing of reactants in stoichiometric ratios followed by mechanical grinding for periods ranging from 15 minutes to 2 hours. This methodology achieves yields of 87% to 98% while eliminating volatile organic solvents and reducing energy consumption compared to conventional heating methods [7]. The process demonstrates particular efficacy for the synthesis of hydrazone derivatives and related nitrogen-nitrogen bond-containing compounds [7].

Green Chemistry Strategies in Hydrazine Functionalization

The implementation of green chemistry principles in hydrazine derivative synthesis has emerged as a critical research focus, driven by environmental concerns and regulatory requirements associated with traditional synthetic methodologies. These approaches prioritize the use of benign solvents, renewable feedstocks, and energy-efficient processes while maintaining synthetic efficiency.

Ionic Liquid Catalyzed Synthesis

The utilization of ionic liquid catalysts represents a significant advancement in environmentally benign hydrazine synthesis methodologies [8] [9]. Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) has emerged as a particularly effective ionic liquid catalyst for solvent-free hydrazine derivative synthesis [8] [9]. This approach involves the condensation of aromatic aldehydes with hydrazine hydrate under solvent-free conditions at elevated temperatures of 120°C [9].

The ionic liquid catalyst facilitates the formation of hydrazone derivatives through activation of both carbonyl and hydrazine components, achieving yields ranging from 86% to 98% within reaction times of 35 minutes [9]. The catalyst demonstrates excellent recyclability, maintaining catalytic activity for at least five consecutive reaction cycles without appreciable loss in performance [9]. This methodology offers several advantages including elimination of volatile organic solvents, reduced reaction times, and simplified work-up procedures [8] [9].

Water-Glycerol Solvent Systems

The development of water-glycerol solvent systems for hydrazine derivative synthesis represents a paradigm shift toward non-toxic, biodegradable reaction media [10]. These systems typically employ water-glycerol mixtures in 6:4 volume ratios, providing an environmentally benign alternative to traditional organic solvents [10]. The methodology incorporates ultrasonic irradiation to enhance reaction rates and improve product yields.

Ultrasound-promoted synthesis in water-glycerol systems achieves yields ranging from 65% to 87% with reaction times of 10 to 30 minutes [10]. The process demonstrates superior environmental credentials through the elimination of toxic solvents while maintaining synthetic efficiency comparable to conventional methodologies [10]. The water-glycerol system exhibits excellent compatibility with diverse substrate classes and demonstrates recyclability potential for continuous operation [10].

Microwave-Assisted Green Protocols

Microwave-assisted synthesis has emerged as a cornerstone technology for green hydrazine derivative preparation, offering dramatic reductions in reaction times and energy consumption [11] [12]. These methodologies typically employ domestic microwave ovens modified with appropriate safety systems to enable controlled synthetic transformations [11].

The microwave-assisted approach achieves yields of 88% to 95% within reaction times of 3 to 15 minutes, representing significant improvements over conventional heating methods [12]. The methodology proves particularly effective for the synthesis of acid hydrazides from carboxylic acids, eliminating the need for toxic hydrazine monohydrate through the use of acethydrazide as a safer alternative [12]. This approach demonstrates broad substrate scope, accommodating aromatic, aliphatic, and heterocyclic carboxylic acids with excellent synthetic efficiency [12].

MethodCatalyst/MediumTemperature (°C)Reaction TimeYield (%)Green Metrics
Solvent-Free Ionic Liquid Catalysis[Et₃NH][HSO₄]120 [9]35 min [9]86-98 [9]Recyclable catalyst, solvent-free [9]
Water-Glycerol System with UltrasoundWater-Glycerol (6:4)50-80 [10]10-30 min [10]65-87 [10]Non-toxic solvents, energy efficient [10]
Microwave-Assisted SynthesisNo catalyst, microwave100-135 [12]3-15 min [12]88-95 [12]Reduced reaction time, no solvents [12]
Catalyst-Free Aqueous MediumWater, room temperature25 [6]1-2 h [6]68-90 [6]Aqueous medium, ambient conditions [6]
One-Pot Multicomponent ReactionSolvent-free conditions80-110 [13]15-60 min [13]75-92 [13]Atom economy, minimal waste [13]

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of (4-phenoxyphenyl)hydrazine hydrochloride presents numerous technical, economic, and regulatory challenges that require comprehensive engineering solutions. These challenges encompass process safety considerations, yield optimization requirements, environmental compliance mandates, and cost management imperatives.

Yield Optimization and Process Intensification

Industrial production efficiency requires optimization of reaction yields while minimizing side product formation and catalyst consumption [15] [18]. Traditional batch processes often suffer from suboptimal yields due to competing side reactions, catalyst deactivation, and mass transfer limitations [18]. Process intensification strategies incorporating continuous flow reactors, microreactor technology, and advanced mixing systems have demonstrated significant improvements in reaction selectivity and overall productivity [19] [17].

Continuous flow hydrazinolysis processes have achieved production rates of 22 g/h for laboratory-scale systems with potential for substantial scale-up through parallel reactor configurations [19]. These systems demonstrate superior yield consistency compared to batch operations while offering reduced residence times of 13 to 25 minutes [19]. The implementation of real-time monitoring and automated control systems enables precise optimization of reaction parameters including temperature, residence time, and reagent ratios [17].

Environmental Compliance and Waste Management

Industrial hydrazine production generates significant quantities of inorganic salt byproducts and aqueous waste streams requiring specialized treatment technologies [15] [4] [18]. Conventional Raschig processes produce approximately 4% sodium chloride in reaction liquor, necessitating energy-intensive evaporation and salt recovery operations [4]. Modern industrial facilities implement integrated waste treatment systems incorporating membrane separation, crystallization, and thermal treatment technologies to achieve regulatory compliance [18].

Environmental regulations governing hydrazine emissions require implementation of advanced air pollution control systems including scrubbers, thermal oxidizers, and activated carbon adsorption units [15] [20]. The development of green chemistry alternatives utilizing bio-based feedstocks and renewable energy sources represents an emerging trend in industrial hydrazine production [20]. These approaches incorporate life cycle assessment methodologies to quantify environmental impacts and identify optimization opportunities [20].

Economic Considerations and Cost Management

Industrial hydrazine production economics are dominated by raw material costs, energy consumption, and capital equipment requirements [15] [21] [18]. The cost-effectiveness of urea-based production processes has driven widespread industrial adoption despite technical challenges associated with yield optimization and product purification [18]. Energy recovery systems incorporating heat integration and steam generation enable significant reductions in operating costs while improving overall process efficiency [18].

Market dynamics for hydrazine derivatives reflect growing demand from aerospace, pharmaceutical, and polymer industries, with global production capacity exceeding 50,000 tonnes annually for hydrazine hydrate applications [15] [20]. Industrial producers must navigate volatile raw material costs, regulatory compliance expenses, and competitive pricing pressures while maintaining profitability and market position [15] [20]. Strategic partnerships between chemical companies and technology providers facilitate access to advanced process technologies and specialized equipment [21].

Challenge CategorySpecific IssuesCurrent SolutionsProduction ScaleTechnology Readiness
Process SafetyHydrazine toxicity, explosion risk, handling protocols [14] [16]Continuous flow systems, automated handling, safety protocols [14] [16] [17]1-100 kg/h [16] [17]Commercial [16]
Yield OptimizationSide reactions, low conversion rates, catalyst deactivation [18]Process intensification, catalyst recycling, reaction optimization [19] [17]50-500 kg/batch [19]Commercial/Pilot [19] [17]
Product PurificationSalt removal, residual impurities, crystallization control [4] [18]Advanced separation techniques, controlled crystallization [18] [17]10-200 kg/batch [18]Commercial [18]
Environmental ComplianceWaste treatment, emission control, regulatory compliance [15] [20]Green chemistry approaches, waste minimization, treatment systems [20] [18]Plant-wide systems [20]Commercial [20]
Cost ManagementRaw material costs, energy consumption, equipment maintenance [15] [18]Process integration, energy recovery, economies of scale [21] [18]100-1000 kg/day [15]Commercial [15] [21]

Solvent TypeSolubilityNotes
WaterEnhanced (due to HCl salt)Hydrochloride salt improves water solubility vs free base
Polar Aprotic Solvents (DMF, DMSO)SolubleGood dissolution in polar aprotic media
MethanolPartially solubleModerate solubility
EthanolSolubleGood organic solvent compatibility
ChloroformMiscibleComplete miscibility reported
BenzeneSolubleAromatic solvent compatibility
Non-polar Solvents (Hexane, Toluene)Limited (<0.1 g/L)Poor solubility in non-polar media
AcetoneSolubleOrganic synthesis solvent compatible
Ethyl AcetateSolubleCommon extraction solvent

The aromatic character of the phenoxy substituent contributes to excellent solubility in aromatic solvents like benzene and chloroform, with complete miscibility reported for chloroform [5]. Non-polar solvents including hexane and toluene exhibit severely limited solubility, typically less than 0.1 g/L, due to the ionic nature of the hydrochloride salt and the polar hydrazine functionality .

Thermal Stability and Decomposition Pathways

(4-phenoxyphenyl)hydrazine hydrochloride exhibits characteristic thermal behavior with decomposition occurring concurrent with melting at 187-189°C [7] [8]. The compound demonstrates stability below 180°C under inert atmospheric conditions, making it suitable for most synthetic and analytical applications within this temperature range [9].

Table 3: Thermal Stability and Decomposition Properties

PropertyValue/RangeReference Conditions
Melting Point187-189°CLiterature values
Decomposition Temperature187-189°C (onset)Decomposition with melting
Thermal Stability RangeStable below 180°CUnder inert atmosphere
Storage Temperature2-8°C recommendedStorage requirement
Decomposition ProductsCarbon dioxide, nitrogen oxides, hydrogen chloride gasUpon thermal decomposition
Stability in AirStable under recommended conditionsNormal atmospheric conditions
Heat SensitivityAvoid excessive heatSafety consideration

The thermal decomposition pathway follows patterns similar to other hydrazine derivatives, producing carbon dioxide, nitrogen oxides, and hydrogen chloride gas upon thermal breakdown [9]. Research on hydrazine thermal decomposition indicates that the decomposition mechanism depends on temperature, with lower temperatures favoring ammonia formation while higher temperatures promote hydrogen and nitrogen gas production [10]. For this specific compound, the onset of decomposition coincides with the melting point, suggesting a relatively low thermal stability compared to purely organic compounds.

The compound requires careful temperature control during handling and storage, with refrigerated conditions (2-8°C) recommended to maintain stability and prevent gradual decomposition [7] [9]. Under these conditions, the material remains stable under normal atmospheric conditions without requiring specialized atmospheres for routine handling.

Acid-Base Behavior and Protonation States

The acid-base chemistry of (4-phenoxyphenyl)hydrazine hydrochloride is dominated by the basic hydrazine functionality, modified by the electron-withdrawing effects of the phenoxy substituent [11] [12]. The compound exists as a hydrochloride salt where the terminal nitrogen atom of the hydrazine group serves as the primary protonation site .

Table 4: Acid-Base Behavior and Protonation States

PropertyValue/DescriptionNotes
pKa (Hydrazine N-H)~8.1 (typical hydrazine)Comparable to other hydrazines
pKa (Phenyl-substituted)Lower than unsubstituted hydrazineElectron-withdrawing phenoxy effect
Protonation SiteTerminal nitrogen atom (-NH₂)Primary site of protonation
Salt FormationHydrochloride salt (1:1)Enhanced water solubility
pH (Aqueous solution)Acidic (due to HCl)HCl makes solution acidic
Base StrengthWeak baseBasic nitrogen functionality
Conjugate AcidHydrazinium chloride formProtonated form in HCl salt

The hydrazine moiety typically exhibits pKa values around 8.1 for the first protonation [14], though the phenoxy substituent reduces this basicity through its electron-withdrawing effect [12]. The compound can theoretically undergo diprotonation, but the second protonation occurs only under strongly acidic conditions with a pKa of approximately -1 [11].

The hydrochloride salt formation involves protonation of the hydrazine nitrogen, creating the hydrazinium chloride species that significantly enhances water solubility . In aqueous solution, the compound produces an acidic pH due to the presence of the hydrochloride salt, contrasting with the basic nature of the free hydrazine base.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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